
Ácido 1-metil-6-oxo-1,6-dihidropirimidina-5-carboxílico
Descripción general
Descripción
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound with the molecular formula C6H6N2O3. It is known for its role as a xanthine oxidase inhibitor, which makes it significant in the treatment of hyperuricemia-associated diseases . This compound is also referred to in some contexts as nudifloric acid .
Aplicaciones Científicas De Investigación
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Its role as a xanthine oxidase inhibitor makes it valuable in studying metabolic pathways involving purines.
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is a significant target for the effective treatment of hyperuricemia-associated diseases .
Mode of Action
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid interacts with its target, Xanthine Oxidase, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions are significant for the activity of this compound as an inhibitor of Xanthine Oxidase .
Biochemical Pathways
The action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine scavenging pathway. This pathway involves the generation of uric acid and reactive oxygen species, which are the oxidative end-products of xanthine and hypoxanthine under the catalysis of Xanthine Oxidase . The inhibition of Xanthine Oxidase by 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can therefore reduce the levels of these end-products, which are associated with various pathogeneses such as inflammation, atherosclerosis, and carcinogenesis .
Result of Action
The molecular and cellular effects of the action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involve the inhibition of Xanthine Oxidase, leading to a reduction in the levels of uric acid and reactive oxygen species. This can help in the effective treatment of hyperuricemia-associated diseases .
Análisis Bioquímico
Biochemical Properties
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. The compound interacts with key residues of the XO enzyme, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stacking, and hydrophobic interactions . These interactions inhibit the activity of XO, making 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid a potential therapeutic agent for hyperuricemia-associated diseases.
Cellular Effects
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix in conditions such as breast cancer, osteoarthritis, and rheumatoid arthritis . By inhibiting MMP-13, the compound can potentially modulate cellular processes related to these diseases, affecting cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, reducing the production of uric acid. Additionally, the compound’s inhibition of MMP-13 involves similar binding interactions, leading to the modulation of extracellular matrix degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits stability under normal storage conditions, with a purity of 95% . Long-term studies have shown that its inhibitory effects on xanthine oxidase and MMP-13 remain consistent over time, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits xanthine oxidase and MMP-13 without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, leading to the inhibition of uric acid production . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the levels of uric acid and other related metabolites in the body.
Transport and Distribution
Within cells and tissues, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes such as xanthine oxidase and MMP-13 . This localization is crucial for its activity and function in modulating biochemical reactions and cellular processes.
Métodos De Preparación
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives under controlled conditions. One common synthetic route includes the condensation of urea with β-ketoesters, followed by cyclization and oxidation steps . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into its corresponding dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds like:
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure.
What sets 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid apart is its unique structure, which allows for specific interactions with the xanthine oxidase enzyme, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
1-methyl-6-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-7-2-4(5(8)9)6(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBMNOFEWLXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626250 | |
| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397310-83-7 | |
| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


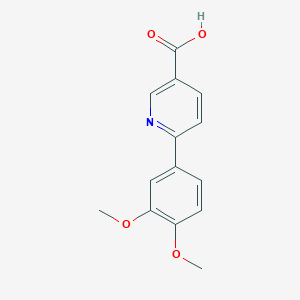


![5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629844.png)
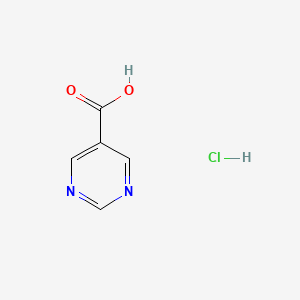
![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)

![7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1629849.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)
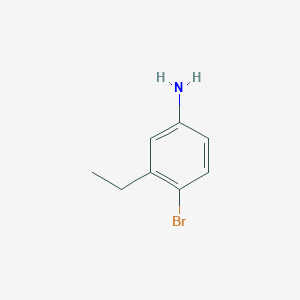
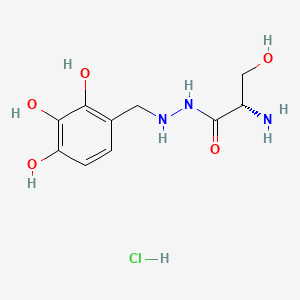
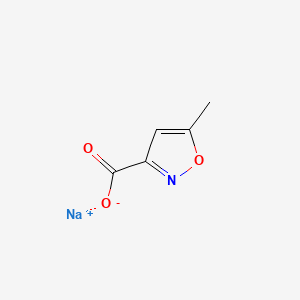
![sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B1629861.png)

